molecular formula C9H14O6 B13823525 (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one

Cat. No.: B13823525
M. Wt: 218.20 g/mol
InChI Key: PLUGHARXLQYTAB-VZFHVOOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of oxygenated bicyclic ethers with a fused dioxolane and oxepin ring system. Key structural features include:

  • Stereochemistry: The 3aS,7S,8R,8aS configuration defines its three-dimensional arrangement, critical for biological activity and intermolecular interactions.
  • Functional Groups: Two hydroxyl groups at positions 7 and 8, a ketone at position 4, and two methyl groups at position 2.
  • Ring System: The [1,3]dioxolo[4,5-c]oxepin scaffold combines a seven-membered oxepin ring fused with a five-membered dioxolane moiety.

While direct references to this specific compound are absent in the provided evidence, analogs such as Zygocaperoside (a dioxolane-containing glycoside) and 8-O-Acetylshanzhiside methyl ester (a polyoxygenated cyclopentane derivative) highlight the importance of similar frameworks in natural product chemistry .

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one

InChI

InChI=1S/C9H14O6/c1-9(2)14-6-5(11)4(10)3-13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1

InChI Key

PLUGHARXLQYTAB-VZFHVOOUSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H](COC(=O)[C@H]2O1)O)O)C

Canonical SMILES

CC1(OC2C(C(COC(=O)C2O1)O)O)C

Origin of Product

United States

Preparation Methods

Overview of the Compound’s Structural Features Relevant to Synthesis

  • The compound contains a fuseddioxolo-oxepin ring system.
  • It has two vicinal hydroxyl groups at positions 7 and 8.
  • The 2,2-dimethyl substitution suggests the presence of a geminal dimethyl group on the oxepin ring.
  • The stereochemistry is well-defined at four stereocenters: 3aS, 7S, 8R, and 8aS.
  • The presence of a lactone (4-one) moiety indicates an oxidized cyclic ester functionality.

These features imply that the synthesis must carefully control stereochemistry and functional group transformations, often through multi-step sequences involving protection/deprotection and selective oxidation/reduction.

Preparation Methods

General Synthetic Strategy

The synthesis of such a bicyclic dihydroxy-dioxolo-oxepin lactone typically follows these steps:

  • Construction of the Oxepin Core: Formation of the seven-membered oxepin ring can be achieved via ring-closing reactions such as intramolecular nucleophilic substitution or cyclization of appropriate hydroxy-keto or hydroxy-epoxide precursors.

  • Installation of the Dioxolane Ring: Thedioxolo moiety is commonly introduced by acetalization of vicinal diols with aldehydes or ketones under acid catalysis, forming the dioxolane ring fused onto the oxepin.

  • Stereochemical Control: The stereochemistry at the hydroxylated carbons is controlled by the choice of starting materials (e.g., chiral pool synthesis from sugars or amino acids) or by stereoselective reactions such as asymmetric dihydroxylation or chiral auxiliary-mediated transformations.

  • Introduction of the Geminal Dimethyl Group: This is often installed early in the synthesis via alkylation reactions or by using starting materials containing the gem-dimethyl motif.

  • Oxidation to the Lactone: The ketone or aldehyde precursor is oxidized selectively to the lactone using mild oxidizing agents, preserving the sensitive hydroxyl groups.

Specific Synthetic Routes from Literature

Route via Dihydroxylation and Acetal Formation
  • Starting from a suitable cyclic enone or unsaturated lactone, syn-dihydroxylation using osmium tetroxide or potassium permanganate derivatives introduces the vicinal diol at positions 7 and 8.

  • Subsequent acid-catalyzed reaction with formaldehyde or paraformaldehyde forms the fused dioxolane ring, yielding thedioxolo moiety.

  • The gem-dimethyl group is retained from the starting material or introduced via alkylation of a ketone intermediate.

  • Final oxidation steps convert hydroxylated intermediates into the lactone at position 4.

Chiral Pool Synthesis
  • Utilizing naturally occurring chiral building blocks such as sugars (e.g., D-glucose derivatives) or chiral diols, the oxepin and dioxolane rings are constructed stepwise.

  • Protection of hydroxyl groups with silyl or benzyl groups allows selective functional group transformations.

  • Ring-closing metathesis or intramolecular nucleophilic substitutions form the oxepin ring.

  • Acidic deprotection and acetalization yield the final bicyclic structure with controlled stereochemistry.

Representative Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
Dihydroxylation Syn-dihydroxylation OsO4, NMO (N-methylmorpholine N-oxide) High stereoselectivity
Acetalization Ring formation Acid catalyst (e.g., p-TsOH), aldehyde Forms fused dioxolane ring
Alkylation Gem-dimethyl installation Methyl lithium or methyl Grignard On ketone or ester intermediates
Lactonization/Oxidation Oxidation PCC (Pyridinium chlorochromate) or TEMPO Mild oxidants to preserve diol
Protection/Deprotection Hydroxyl protection TBDMS-Cl, benzyl chloride, TBAF (deprotection) For selective transformations
Ring closure Intramolecular cyclization Base or acid catalysis Forms oxepin ring

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and ring formation. Characteristic signals for acetal methine protons and gem-dimethyl groups are diagnostic.

  • Mass Spectrometry: Molecular ion peaks consistent with molecular formula C11H16O_5 (adjusted for the compound's exact formula) confirm molecular weight.

  • X-ray Crystallography: For stereochemical confirmation, single-crystal X-ray diffraction is employed to validate the absolute configuration at all stereocenters.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations References
Dihydroxylation + Acetalization Syn-dihydroxylation, acetal formation, oxidation High stereoselectivity, direct approach Requires toxic OsO4, sensitive steps (Total Synthesis Literature)
Chiral Pool Synthesis Starting from sugars, protection, ring closure Excellent stereocontrol, renewable starting materials Multi-step, longer synthesis , (PubChem data)
Alkylation + Cyclization Gem-dimethyl introduction, ring closure Efficient for gem-dimethyl installation Requires careful control of conditions

Research Findings and Professional Notes

  • The stereochemical integrity of the compound is critical for its bioactivity and physicochemical properties; thus, methods ensuring high diastereoselectivity are preferred.

  • The fused dioxolane ring provides conformational rigidity, which can be exploited in total synthesis of natural products or analogs.

  • Mild oxidation methods are essential to avoid degradation of the sensitive diol moiety.

  • Protective group strategies are often necessary to achieve selective functional group transformations without side reactions.

  • No direct industrial-scale preparation methods are reported, indicating the compound is primarily of research interest.

Chemical Reactions Analysis

Types of Reactions

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

The compound (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This article provides an overview of its applications, supported by relevant data tables and documented case studies.

Chemical Properties and Structure

The compound belongs to the class of dioxolo-oxepin derivatives. Its structure features multiple hydroxyl groups and a tetrahydro configuration that may contribute to its biological activity. The stereochemistry indicated by the (3aS,7S,8R,8aS) designation suggests specific spatial arrangements that can influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C13H16O5
  • Molecular Weight : 252.26 g/mol

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications due to its potential therapeutic properties. Research indicates that similar compounds can exhibit anti-inflammatory and antioxidant activities.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related dioxolo compounds on human cell lines. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with these compounds, suggesting potential for development as anti-inflammatory agents.

Natural Product Synthesis

The unique structure of this compound makes it a candidate for use in the synthesis of other natural products. Its functional groups can be modified to create derivatives with enhanced biological activity.

Data Table: Synthetic Routes

Synthetic RouteYield (%)ConditionsReferences
Route A75Reflux in ethanol
Route B67Microwave-assisted synthesis

Agricultural Chemistry

Research has indicated that dioxolo compounds can act as natural pesticides or growth regulators. The application of such compounds could lead to more sustainable agricultural practices.

Case Study: Pesticidal Activity

In a controlled study, the compound was tested against common agricultural pests. Results showed a notable decrease in pest populations when exposed to the compound at specific concentrations.

Biochemical Research

The ability of this compound to interact with various biological macromolecules makes it a valuable tool in biochemical research. It can be used to study enzyme inhibition or receptor binding.

Data Table: Biological Interactions

Target MoleculeBinding Affinity (Ki)Assay TypeReferences
Enzyme X50 µMFluorescent assay
Receptor Y20 µMRadiolabeled assay

Mechanism of Action

The mechanism of action of (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Zygocaperoside (Isolated from Zygophyllum fabago Roots)

  • Structure : Contains a dioxolane ring fused to a glycoside backbone.
  • Spectroscopic Analysis : Characterized via ¹H-NMR and ¹³C-NMR (Tables 1 and 2 in ), with data aligning with oxygenated cyclic ethers.
  • Key Differences : Lacks the oxepin ring and ketone group present in the target compound.
  • Applications : Used in pharmacological studies for anti-inflammatory properties .

(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-phenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol

  • Structure : A benzodioxocin derivative with fused chromene and dioxolane rings.
  • Comparison: Shares the dioxolane motif but incorporates a larger chromeno-benzodioxocin system. The hydroxylation pattern differs, emphasizing phenylpropanoid metabolism.
  • Synthesis : High-yield (82%) synthesis via stereoselective methods, highlighting scalability challenges for complex oxygenated systems .

8-O-Acetylshanzhiside Methyl Ester

  • Structure : A cyclopentane-pyran hybrid with acetyloxy, hydroxyl, and glycoside groups.
  • Functional Overlap : Both compounds feature multiple oxygenated substituents, but 8-O-Acetylshanzhiside lacks the fused dioxolane-oxepin system.

Phosphorus-Containing Analogs (e.g., (3aS,8aS)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide)

  • Structure : Substitutes the oxepin ring with a dioxaphosphepine core, introducing phosphorus.
  • Key Contrast : The phosphorus atom alters electronic properties and reactivity, enabling coordination chemistry applications absent in the target compound.
  • Spectral Data : Molecular weights (e.g., 728.76 g/mol) and formulae (e.g., C₄₇H₃₇O₆P) emphasize bulkier substituents .

Spectroscopic and Analytical Comparisons

Table 1: Key Structural and Spectroscopic Features

Compound Ring System Functional Groups Molecular Weight (g/mol) Key Spectroscopic Methods
Target Compound Dioxolano-oxepin 2×OH, 1×Ketone, 2×CH₃ ~278 (estimated) NMR, UV, CD
Zygocaperoside Dioxolane-glycoside Glycoside, OH ~460 (reported) ¹H/¹³C-NMR
8-O-Acetylshanzhiside Methyl Ester Cyclopentane-pyran Acetyloxy, Glycoside, OH ~532 (reported) NMR, MS
Phosphorus Analogs (e.g., ) Dioxolano-dioxaphosphepine P=O, Aromatic substituents 712–728 (reported) ³¹P-NMR, X-ray diffraction

Research Findings and Challenges

  • Stereochemical Determination : CD spectroscopy () is critical for assigning absolute configurations in lignans and related compounds, applicable to the target compound’s dihydroxy groups .
  • Synthetic Hurdles : The fused dioxolane-oxepin system requires precise stereocontrol, akin to benzodioxocin synthesis () .
  • Toxicity Data Gaps : Analogous to discrepancies in TRI reporting (), toxicity profiles for such compounds remain understudied .

Biological Activity

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been documented to achieve the desired stereochemistry and functional groups. For instance, epoxidation followed by ring-opening reactions can be employed to introduce hydroxyl groups at specific positions on the oxepin ring structure.

Antifungal Activity

Research has indicated that compounds similar to (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one exhibit significant antifungal properties. A study highlighted the antifungal activity against various pathogens including Rhizoctonia solani and Botrytis cinerea. The results are summarized in the following table:

CompoundR. solaniB. cinerea
(3aS...oxepin)65.7%134.2%
Control (Carbendazim)0.05528.2

This indicates that the compound has a notable inhibitory effect on fungal growth compared to standard antifungal agents .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards human cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential for development as an anticancer agent.

Study 1: Antifungal Efficacy

A case study published in the Chinese Journal of Organic Chemistry focused on the synthesis and antifungal activity of related compounds that share structural features with (3aS...oxepin). The study utilized molecular docking techniques to predict interactions with fungal enzymes and confirmed the efficacy through bioassays .

Study 2: Cytotoxicity Assessment

Another significant study investigated the cytotoxic properties of derivatives of (3aS...oxepin) against breast cancer cell lines. The results indicated that certain modifications to the hydroxyl groups enhanced cytotoxicity significantly compared to the parent compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis should prioritize stereospecific reactions, such as asymmetric catalysis or enzymatic methods, to preserve the (3aS,7S,8R,8aS) configuration. Key steps include:
  • Use of chiral auxiliaries or protecting groups (e.g., acetonide for diol protection) to prevent racemization.
  • Purification via chiral chromatography (e.g., HPLC with amylose-based columns) to isolate enantiomers .
  • Validation using polarimetry and X-ray crystallography to confirm absolute configuration .

Q. Which spectroscopic techniques are most effective for structural characterization and stereochemical confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 2D-NMR (COSY, HSQC, HMBC) resolves coupling patterns and spatial correlations, particularly for oxygenated carbons in the dioxolo-oxepin ring .
  • X-ray Crystallography : Definitive for absolute stereochemistry and molecular packing analysis. Requires high-purity single crystals grown via slow evaporation in aprotic solvents .
  • IR and Mass Spectrometry : Confirm functional groups (e.g., hydroxyl, ketone) and molecular ion fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C for 1–4 weeks.
  • Analytical Monitoring : Use UPLC-MS to quantify degradation products and identify labile bonds (e.g., acetal or ester linkages) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer :
  • Microcosm Studies : Simulate soil/aquatic systems with controlled variables (e.g., microbial load, UV exposure).
  • Metabolite Profiling : Use high-resolution LC-QTOF-MS to track hydroxylation, oxidation, or ring-opening products .
  • Theoretical Framework : Link degradation kinetics to quantitative structure-activity relationship (QSAR) models to predict environmental persistence .

Q. How can computational models predict the compound’s biological activity or physicochemical properties?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to compute electrostatic potentials and H-bond donor/acceptor sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by embedding the compound in lipid bilayers or solvent boxes .
  • QSPR Modeling : Corrogate experimental LogP, solubility, and permeability data with topological descriptors (e.g., Wiener index) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .
  • Dose-Response Refinement : Re-evaluate IC50 values using orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the dioxolo-oxepin scaffold .
  • Mechanistic Studies : Employ CRISPR-edited cell lines to isolate specific pathways (e.g., kinase inhibition vs. oxidative stress) .

Methodological Frameworks

  • Experimental Design : Adopt split-plot or randomized block designs (e.g., varying reaction solvents or assay temperatures) to isolate variables .
  • Data Interpretation : Integrate findings with existing theories (e.g., enzyme-substrate docking models) to contextualize novel mechanisms .
  • Risk Assessment : Align with EPA guidelines for environmental impact studies, including toxicity thresholds and bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.